N-(6-(2-chlorophenyl)-1H-indazol-3-yl)butyramide
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Overview
Description
N-(6-(2-chlorophenyl)-1H-indazol-3-yl)butyramide is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(2-chlorophenyl)-1H-indazol-3-yl)butyramide typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-1H-indazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with butyric anhydride to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-(2-chlorophenyl)-1H-indazol-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-(2-chlorophenyl)-1H-indazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Similar in structure but contains a thiazole ring instead of an indazole ring.
2-(2-chlorophenyl)-2-methylamino-cyclohexanone: Known for its anesthetic properties, similar in containing a chlorophenyl group.
Uniqueness
N-(6-(2-chlorophenyl)-1H-indazol-3-yl)butyramide is unique due to its specific indazole core structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H16ClN3O |
---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
N-[6-(2-chlorophenyl)-1H-indazol-3-yl]butanamide |
InChI |
InChI=1S/C17H16ClN3O/c1-2-5-16(22)19-17-13-9-8-11(10-15(13)20-21-17)12-6-3-4-7-14(12)18/h3-4,6-10H,2,5H2,1H3,(H2,19,20,21,22) |
InChI Key |
WPJGFQOEGTUKTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC2=C1C=CC(=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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